molecular formula C15H14N2O B8636199 1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile CAS No. 26171-22-2

1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile

Cat. No. B8636199
Key on ui cas rn: 26171-22-2
M. Wt: 238.28 g/mol
InChI Key: APSWAFZHMYVSMV-UHFFFAOYSA-N
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Patent
US05721347

Procedure details

A solution of 3.67 g. (0.015 mole) of 5-(ρ-toluoyl)-1-methyl-pyrrole-2-acetonitrile, 24 ml. of 1N sodium hydroxide, and 50 ml. of 95% ethanol is stirred and refluxed for twenty-four hours. The resulting solution is poured into ice acidified with dilute hydrochloric acid. A white solid precipitates which is extracted into ether. The ether phase is washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent is evaporated and a white solid, 5-ρ-toluoyl)-1-methylpyrrole-2-acetic acid, is obtained which is recrystallized twice from isopropanol, M.P., 155°-157° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C([C:9]2[N:13]([CH3:14])[C:12](CC#N)=[CH:11][CH:10]=2)=O)=CC=1.[OH-:19].[Na+].Cl.[CH2:22]([OH:24])[CH3:23]>>[CH3:14][N:13]1[CH:9]=[CH:10][CH:11]=[C:12]1[CH2:23][C:22]([OH:19])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for twenty-four hours
ADDITION
Type
ADDITION
Details
The resulting solution is poured into ice
CUSTOM
Type
CUSTOM
Details
A white solid precipitates which
EXTRACTION
Type
EXTRACTION
Details
is extracted into ether
WASH
Type
WASH
Details
The ether phase is washed with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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